4-Nitrobenzenediazonium chloride

Description

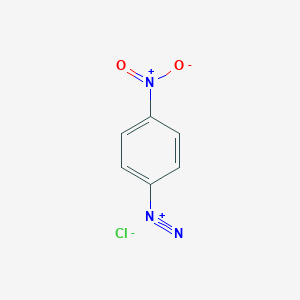

Structure

3D Structure of Parent

Properties

CAS No. |

100-05-0 |

|---|---|

Molecular Formula |

C6H4ClN3O2 |

Molecular Weight |

185.57 g/mol |

IUPAC Name |

4-nitrobenzenediazonium;chloride |

InChI |

InChI=1S/C6H4N3O2.ClH/c7-8-5-1-3-6(4-2-5)9(10)11;/h1-4H;1H/q+1;/p-1 |

InChI Key |

GAVPOWTXUZVFML-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].[Cl-] |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].[Cl-] |

Other CAS No. |

100-05-0 |

Related CAS |

14368-49-1 (Parent) |

Synonyms |

4-nitrophenyldiazonium 4-nitrophenyldiazonium chloride 4-nitrophenyldiazonium fluoroborate 4-nitrophenyldiazonium iodide 4-nitrophenyldiazonium nitrate 4-nitrophenyldiazonium, nitride (3:1) p-nitrophenyldiazonium p-nitrophenyldiazonium chloride p-nitrophenyldiazonium fluoroborate para-nitrophenyldiazonium |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Nitrobenzenediazonium Chloride from p-Nitroaniline

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis of 4-nitrobenzenediazonium (B87018) chloride, a critical intermediate in organic synthesis. The document details the underlying chemical principles, a step-by-step experimental protocol, and crucial data for successful synthesis.

Introduction

4-Nitrobenzenediazonium chloride is a versatile organic compound widely utilized as an intermediate in the synthesis of various aromatic compounds, most notably azo dyes and pigments.[1][2] Its synthesis is achieved through the diazotization of p-nitroaniline. This process involves the conversion of the primary aromatic amino group (-NH₂) into a diazonium group (-N₂⁺Cl⁻) by treatment with nitrous acid in a chilled acidic medium.[3] The presence of the nitro group (-NO₂) enhances the electrophilicity of the diazonium salt, making it a highly effective coupling agent. However, the resulting diazonium salt is notoriously unstable and must typically be used immediately in subsequent reactions.[2][4]

Reaction and Mechanism

The synthesis of this compound is accomplished by reacting p-nitroaniline with sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures.[5]

Overall Reaction: O₂N-C₆H₄-NH₂ + NaNO₂ + 2HCl ---(0-5 °C)--> O₂N-C₆H₄-N₂⁺Cl⁻ + NaCl + 2H₂O

The mechanism of diazotization involves several key steps:

-

Formation of Nitrous Acid: The mineral acid reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ.[2]

-

Formation of the Nitrosonium Ion: Nitrous acid is then protonated by the excess acid, followed by the loss of a water molecule to form the highly reactive nitrosonium ion (NO⁺), which acts as the primary electrophile.[3][5]

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the p-nitroaniline's amino group attacks the nitrosonium ion.[5]

-

Formation of the Diazonium Ion: A series of proton transfers and the eventual elimination of a water molecule result in the formation of the stable, resonance-stabilized 4-nitrobenzenediazonium ion.[3][5]

References

An In-depth Technical Guide to 4-Nitrobenzenediazonium Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Nitrobenzenediazonium (B87018) chloride (CAS No. 100-05-0) is a highly reactive and versatile organic compound, pivotal as an intermediate in a multitude of synthetic transformations.[1] Characterized by a diazonium group (-N₂⁺) and a nitro group (-NO₂) on a benzene (B151609) ring, its unique electronic properties make it an essential reagent in the synthesis of azo dyes, pharmaceuticals, and other complex aromatic compounds.[1][2] The presence of the electron-withdrawing nitro group enhances the electrophilicity of the diazonium salt, facilitating efficient coupling and substitution reactions.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, key reaction pathways, and essential safety and handling information.

Core Properties: Chemical and Physical Data

4-Nitrobenzenediazonium chloride is a yellow crystalline solid.[3][4] It is sensitive to light and moisture and requires careful handling due to its potentially explosive nature and high toxicity.[3] It is stable under recommended storage conditions, which include a cool, dry, and well-ventilated place.[5]

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 100-05-0 | [2][6][7] |

| Molecular Formula | C₆H₄ClN₃O₂ | [2][6][7] |

| Molecular Weight | 185.57 g/mol | [2][8] |

| Appearance | Yellow crystalline solid | [3][4] |

| Melting Point | 235-243.5 °C | [3][4][7] |

| EINECS Number | 202-814-3 | [3][9] |

| InChI Key | GAVPOWTXUZVFML-UHFFFAOYSA-M | [2] |

| Canonical SMILES | C1=CC(=CC=C1[N+]#N)--INVALID-LINK--[O-].[Cl-] | [2] |

| Storage Temperature | 2-8°C (Refrigerator) | [10] |

Reactivity, Pathways, and Applications

The reactivity of this compound is dominated by its diazonium group, which is an excellent leaving group (as N₂ gas), and the strong electron-withdrawing nature of the para-nitro group.[1][2] This combination makes it a powerful electrophile for a variety of organic reactions.

Key Applications:

-

Azo Dye Synthesis: Its primary application is in the manufacture of azo dyes, which are known for their vibrant colors and are used extensively in the textile and food industries.[2][3] This is achieved through azo coupling reactions.

-

Organic Synthesis Intermediate: It serves as a crucial intermediate for creating substituted aromatic compounds through reactions like the Sandmeyer reaction, where the diazonium group is replaced by halogens or a cyanide group.[1][2]

-

Pharmaceutical and Agrochemical Development: The compound is used as an intermediate in the synthesis of certain drugs and agrochemicals.[1][3]

-

Analytical Chemistry: It is employed as a derivatizing agent to detect phenolic compounds.[2][3]

Logical Relationship: Factors Influencing Synthesis

The successful synthesis of this compound is dependent on carefully controlled reaction conditions. The diagram below illustrates the key factors.

Caption: Key factors influencing the stability and success of the diazotization reaction.

Signaling Pathway: Azo Coupling Reaction

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile. It reacts with electron-rich aromatic compounds (the coupling partners), such as phenols or anilines.

Caption: Reaction pathway for the synthesis of an azo dye via azo coupling.

Experimental Protocols

Synthesis of this compound via Diazotization

This protocol describes the standard laboratory synthesis from p-nitroaniline. The reaction involves the conversion of the primary amino group into a diazonium group using nitrous acid, which is generated in situ.[2]

Materials:

-

p-Nitroaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Ice

Equipment:

-

Beaker or flask (500 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Dropping funnel

Methodology:

-

Preparation of Amine Salt Solution: In a 500 mL beaker, suspend p-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[2]

-

Preparation of Nitrite Solution: In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold distilled water.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline suspension using a dropping funnel. The addition rate should be controlled to keep the temperature of the reaction mixture below 5 °C.[2]

-

Reaction Completion: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion. The resulting solution contains this compound and is typically used immediately for subsequent reactions without isolation.

Experimental Workflow Diagram

The following diagram outlines the workflow for the synthesis and subsequent use of this compound in a coupling reaction.

Caption: Step-by-step workflow for the synthesis and immediate use of the diazonium salt.

Safety and Handling

Proper safety precautions are mandatory when working with this compound due to its hazardous nature.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5][11]

-

Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing.[5][11]

-

Respiratory Protection: If dust formation is possible or exposure limits are exceeded, use a full-face respirator.[11]

Handling and Storage:

-

Handle in a well-ventilated place, preferably under a chemical fume hood.[11]

-

Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[5][11]

-

Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as oxidizing agents.[5][11][12]

-

Solid diazonium salts can be explosive and are sensitive to friction, shock, and heat.[13]

First-Aid Measures:

-

Inhalation: Move the victim to fresh air.[11]

-

Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[11]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes and consult a physician.[5][11]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[5][11]

Accidental Release Measures:

-

Evacuate personnel to a safe area.[5]

-

Use personal protective equipment to avoid dust formation and contact.[5]

-

Prevent further leakage if safe to do so. Do not let the product enter drains.[5]

-

Sweep up the material, place it in a suitable closed container, and arrange for disposal.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 100-05-0 [smolecule.com]

- 3. Cas 100-05-0,this compound | lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 100-05-0 [chemicalbook.com]

- 8. 4-Nitrophenyldiazonium chloride | C6H4ClN3O2 | CID 66850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 100-05-0 [chemnet.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 4-Nitrobenzenediazonium Chloride for Researchers and Drug Development Professionals

Introduction

4-Nitrobenzenediazonium (B87018) chloride is a highly reactive organic compound that serves as a versatile and pivotal intermediate in synthetic organic chemistry. Its unique chemical properties, primarily owing to the presence of the diazonium and nitro functional groups, make it an indispensable reagent in the synthesis of a wide array of aromatic compounds. This technical guide provides a comprehensive overview of 4-Nitrobenzenediazonium chloride, including its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications, with a particular focus on its relevance to drug discovery and development.

Core Compound Information

Chemical Structure:

The structure of this compound features a benzene (B151609) ring substituted with a diazonium group (-N₂⁺) at position 1 and a nitro group (-NO₂) at position 4. The positive charge of the diazonium group is stabilized by resonance with the aromatic ring, and the electron-withdrawing nature of the para-nitro group further enhances the electrophilicity of the diazonium cation.

CAS Number: 100-05-0

Physicochemical and Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄ClN₃O₂ | [1][2] |

| Molecular Weight | 185.57 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 243-243.5 °C | [1] |

| Decomposition Temperature | ~156 °C | [3] |

| Solubility | Highly soluble in water. | [4] |

| Stability | Unstable in its dry state and can be explosive.[4] It is typically prepared in situ in a cold aqueous solution for immediate use.[4] The presence of the electron-withdrawing nitro group provides some resonance stabilization.[3] Stability is influenced by the counter-ion, with tetrafluoroborate (B81430) and tosylate salts showing greater thermal stability.[3][5] It is stable under recommended storage conditions in a cool, dry, and well-ventilated place.[6] |

Experimental Protocols

1. Synthesis of this compound (Diazotization of 4-Nitroaniline)

This protocol details the in-situ preparation of this compound from 4-nitroaniline (B120555). Due to the instability of the product, it should be used immediately in subsequent reactions.

Materials and Equipment:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Distilled water

-

Ice

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

Procedure:

-

In a beaker, dissolve a specific molar amount of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, prepare a pre-cooled aqueous solution of sodium nitrite (equimolar to the 4-nitroaniline).

-

Slowly add the cold sodium nitrite solution dropwise to the 4-nitroaniline solution, ensuring the temperature is maintained below 5 °C throughout the addition.

-

After the addition is complete, continue to stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure the diazotization reaction is complete.[3]

-

The resulting cold solution contains this compound and is ready for immediate use in subsequent reactions.

Safety Precautions: Diazonium salts are potentially explosive in their solid, dry state and should be handled with extreme care.[4] Always keep the reaction mixture cold and use the prepared solution immediately. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

2. Azo Coupling Reaction: Synthesis of an Azo Dye

This protocol describes a typical azo coupling reaction using the freshly prepared this compound solution with 2-naphthol (B1666908) to produce a brightly colored azo dye.

Materials and Equipment:

-

Freshly prepared cold this compound solution

-

2-Naphthol (β-Naphthol)

-

Sodium Hydroxide (B78521) (NaOH) solution (e.g., 2.5 M)

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and flask for vacuum filtration

Procedure:

-

In a beaker, dissolve 2-naphthol in a sodium hydroxide solution and cool the mixture in an ice bath with stirring.

-

Slowly add the cold this compound solution to the chilled 2-naphthol solution with vigorous stirring.

-

A brightly colored precipitate (the azo dye) will form immediately.

-

Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration, washing it with cold water.

-

The product can then be dried. The pH for coupling with phenols is typically in the alkaline range (pH 8-11) to generate the more reactive phenoxide ion.[3]

3. Sandmeyer Reaction: Synthesis of 4-Chloronitrobenzene

This protocol outlines the replacement of the diazonium group with a chlorine atom using a copper(I) chloride catalyst.

Materials and Equipment:

-

Freshly prepared cold this compound solution

-

Copper(I) Chloride (CuCl)

-

Concentrated Hydrochloric Acid (HCl)

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

Procedure:

-

Prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Carefully and slowly add the cold this compound solution to the copper(I) chloride solution with stirring.

-

Effervescence (evolution of nitrogen gas) will be observed.

-

Gently warm the reaction mixture to drive the reaction to completion.

-

The product, 4-chloronitrobenzene, can then be isolated from the reaction mixture by methods such as steam distillation or solvent extraction.

-

The crude product can be purified by recrystallization or distillation.

Applications in Research and Drug Development

This compound is a valuable precursor for a multitude of organic compounds.

-

Dye and Pigment Industry: Its most traditional and widespread application is in the synthesis of azo dyes. The azo coupling reaction allows for the creation of a vast range of colors for textiles, paints, and printing inks.[1]

-

Synthetic Intermediate: The diazonium group is an excellent leaving group (as N₂ gas), facilitating a variety of substitution reactions.[7]

-

Sandmeyer Reaction: Allows for the introduction of halides (Cl, Br) and cyano groups onto the aromatic ring.[8]

-

Schiemann Reaction: A variation allows for the introduction of fluorine.

-

Gomberg-Bachmann Reaction: Enables the formation of biaryl compounds.[9]

-

Hydroxylation: Reaction with water produces 4-nitrophenol.[10]

-

-

Drug Development: While not typically a component of final drug structures, diazonium salts are important intermediates in pharmaceutical synthesis.[4][11] Their reactivity allows for the strategic introduction of various functional groups onto aromatic scaffolds, which is a cornerstone of medicinal chemistry. A significant application in modern drug development is in the field of bioconjugation, particularly for Antibody-Drug Conjugates (ADCs) . Diazonium salts can be used to modify the surface of proteins, such as antibodies, by reacting with electron-rich amino acid residues like tyrosine.[12] This allows for the site-specific attachment of linker-payload complexes, leading to more homogeneous and potentially more effective targeted cancer therapies.[13]

Visualized Experimental Workflows

Synthesis of this compound and Subsequent Azo Coupling

Caption: Workflow for Azo Dye Synthesis.

Synthesis and Sandmeyer Reaction of this compound

Caption: Workflow for Sandmeyer Reaction.

References

- 1. Cas 100-05-0,this compound | lookchem [lookchem.com]

- 2. 4-Nitrophenyldiazonium chloride | C6H4ClN3O2 | CID 66850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 100-05-0 [smolecule.com]

- 4. Diazonium Salts | Reactions, Properties, Advantages & Uses [allen.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Diazonium compound - Wikipedia [en.wikipedia.org]

- 10. Diazonium Salt Formation, Reactions & Uses - Lesson | Study.com [study.com]

- 11. DIAZONIUM SALTS AND SYNTHETIC APPLICATIONS: – My chemistry blog [mychemblog.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of 4-Nitrobenzenediazonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilicity of 4-nitrobenzenediazonium (B87018) chloride, a versatile and highly reactive intermediate in organic synthesis. Its unique electronic properties make it a valuable reagent in the development of pharmaceuticals, dyes, and advanced materials.

Core Concepts: Understanding the Electrophilicity

4-Nitrobenzenediazonium chloride (p-NDC) is an organic salt characterized by the presence of a diazonium group (-N₂⁺) and a nitro group (-NO₂) attached to a benzene (B151609) ring. The potent electrophilicity of this compound is a direct consequence of the strong electron-withdrawing nature of these two functional groups.

The diazonium group itself is a powerful electron-withdrawing group, which is further amplified by the presence of the nitro group at the para position. This synergistic effect significantly reduces the electron density of the aromatic ring, making the diazonium cation an excellent electrophile. This enhanced electrophilicity is crucial for its reactivity in a wide array of chemical transformations.[1]

Quantitative Analysis of Electrophilicity

The electrophilic character of this compound can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent.

The para-nitro group has a Hammett constant (σₚ) of +0.78, indicating its strong electron-withdrawing nature through both inductive and resonance effects.[2][3] The diazonium group is an even stronger electron-withdrawing group, with a reported σₚ value of +1.91.[4] The combined effect of these two groups makes the 4-nitrobenzenediazonium cation a highly potent electrophile.

The following table summarizes key quantitative data related to the reactivity of this compound and related compounds.

| Reaction Type | Coupling Partner/Reagent | Product | Yield (%) | Reference |

| Azo Coupling | Phenol (B47542) | p-Hydroxyazobenzene | 85-95 | --INVALID-LINK-- |

| Diazotransfer | Nitrobenzene derivatives | Azobenzene derivatives | 30-65 | --INVALID-LINK-- |

| Sandmeyer (Bromination) | N-Bromosuccinimide (NBS) | Ethyl 4-bromobenzoate | 83 | --INVALID-LINK-- |

| Sandmeyer (Iodination) | Diodomethane (CH₂I₂) | Ethyl 4-iodobenzoate | 87 | --INVALID-LINK-- |

| Sandmeyer (Chlorination) | Lithium chloride (LiCl) | 4-Chlorosulfonylbenzene | 64 | --INVALID-LINK-- |

| Suzuki-Heck Coupling | Potassium vinyltrifluoroborate | 4-Nitrostyrene | 95 | --INVALID-LINK-- |

Key Reactions and Signaling Pathways

The high electrophilicity of this compound drives several important classes of reactions.

Diazotization

The formation of the diazonium salt is the initial step, typically involving the reaction of 4-nitroaniline (B120555) with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures.

Caption: Synthesis of this compound.

Azo Coupling

This is a classic electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and couples with an electron-rich aromatic compound, such as a phenol or an aniline, to form an azo compound. These products are often intensely colored and are widely used as dyes.

Caption: General mechanism of Azo Coupling.

Sandmeyer Reaction

In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile, such as a halide or cyanide, using a copper(I) salt as a catalyst. This reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring.

Caption: The Sandmeyer Reaction pathway.

Experimental Protocols

Synthesis of this compound

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice

Procedure:

-

In a beaker, dissolve a specific molar amount of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to 4-nitroaniline) dropwise to the 4-nitroaniline solution.

-

Maintain the temperature below 5 °C throughout the addition.

-

Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization.

-

The resulting solution contains this compound and should be used immediately in subsequent reactions.

Azo Coupling with Phenol

Materials:

-

Freshly prepared this compound solution

-

Phenol

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Ice

Procedure:

-

In a separate beaker, dissolve phenol in a dilute sodium hydroxide solution and cool it to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold this compound solution to the cold phenoxide solution with vigorous stirring.

-

A yellow to orange precipitate of p-hydroxyazobenzene should form.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash with cold water.

Sandmeyer Bromination

Materials:

-

This compound

-

Copper(I) bromide (CuBr)

-

Hydrobromic acid (HBr)

Procedure:

-

Prepare the this compound solution as described above.

-

In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution with stirring.

-

A reaction will occur, often with the evolution of nitrogen gas.

-

The mixture is then typically warmed to drive the reaction to completion.

-

The product, 4-bromonitrobenzene, can be isolated by extraction and purified by distillation or crystallization.

Conclusion

This compound is a powerful and versatile electrophile in organic synthesis. The strong electron-withdrawing properties of the diazonium and nitro groups create a highly reactive species that readily participates in a variety of synthetically useful transformations. A thorough understanding of its electrophilicity, reactivity, and handling is essential for its effective application in research, drug development, and the chemical industry.

References

In-Depth Technical Guide: Thermal Stability of 4-Nitrobenzenediazonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzenediazonium (B87018) chloride is a highly reactive organic compound extensively utilized as an intermediate in the synthesis of azo dyes, pharmaceuticals, and other specialty chemicals. The presence of the electron-withdrawing nitro group enhances its reactivity in various coupling reactions. However, the inherent instability of the diazonium group (–N₂⁺) presents significant thermal hazards. A thorough understanding of the thermal stability of 4-nitrobenzenediazonium chloride is paramount for its safe handling, storage, and application in research and industrial processes. This guide provides a comprehensive overview of the thermal properties of solid this compound, detailing its decomposition behavior, relevant quantitative data, and the experimental protocols for its assessment.

Thermal Decomposition Profile

The thermal decomposition of this compound is a highly exothermic process that can proceed with explosive violence if not properly controlled. The decomposition is characterized by the liberation of nitrogen gas, a key indicator of the reaction's progress and a significant contributor to pressure buildup in closed systems. The stability of the solid diazonium salt is influenced by several factors, including the nature of the counter-ion, the presence of impurities, moisture content, and storage temperature. While salts with counter-ions like tetrafluoroborate (B81430) or tosylate are generally considered more stable, the chloride salt is also widely used and requires careful handling.

Quantitative Thermal Analysis Data

The thermal stability of this compound has been investigated using various thermoanalytical techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide critical data on the energetic and kinetic parameters of its decomposition.

| Parameter | Value | Method | Notes |

| Decomposition Temperature | ~156 °C | Not Specified | This value represents the temperature at which significant decomposition begins.[1] |

| Onset Temperature (Tonset) | 75 - 160 °C (for diazo compounds) | DSC | This range is for a broad class of diazo compounds and depends on substituents. Electron-rich substituents generally lower thermal stability.[2][3] |

| Enthalpy of Decomposition (ΔHD) | ~ -102 kJ mol⁻¹ (for diazo compounds without other energetic groups) | DSC | This is an average value for diazo compounds; the actual value for this compound may vary.[2][3] |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible thermal stability data. The following sections outline the methodologies for key analytical techniques.

Synthesis and Purification of this compound

For accurate thermal analysis, the purity of the this compound sample is critical. A typical synthesis involves the diazotization of p-nitroaniline with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). The product is then isolated and purified, often by recrystallization, to remove any unreacted starting materials or byproducts that could influence the thermal stability measurements.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermal stability and energetic properties of materials.

Objective: To determine the onset temperature and enthalpy of decomposition.

Methodology:

-

Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of dry this compound is placed in a high-pressure crucible. The use of high-pressure crucibles is essential to contain the gaseous decomposition products, preventing erroneous endothermic peaks from appearing in the thermogram.[2][3]

-

Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium).

-

Experimental Conditions:

-

Temperature Program: The sample is typically heated at a constant rate, for example, 5 °C/min, from ambient temperature to a final temperature well beyond the decomposition point.[2][3] Slower heating rates, such as 2 °C/min, can provide higher resolution and may result in lower observed onset temperatures.[3]

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions.

-

Reference: An empty, sealed crucible is used as a reference.

-

-

Data Analysis: The heat flow to the sample is monitored as a function of temperature. The onset temperature of the exothermic decomposition peak (Tonset) and the integrated area of the peak, which corresponds to the enthalpy of decomposition (ΔHD), are determined from the resulting thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to determine the decomposition temperature range and the mass loss associated with the decomposition process.

Objective: To determine the temperature range of mass loss and identify the decomposition stages.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in an open TGA pan.

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate in a controlled atmosphere.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve shows the temperature at which mass loss begins and the percentage of mass lost during decomposition.

Factors Influencing Thermal Stability

Several factors can significantly impact the thermal stability of this compound:

-

Counter-ion: The nature of the counter-ion plays a crucial role. For instance, triflate salts of arenediazonium compounds have been shown to have increased storage stability compared to their tosylate and tetrafluoroborate counterparts.

-

Impurities: The presence of impurities, such as residual starting materials or byproducts from the synthesis, can lower the decomposition temperature.

-

Moisture: Diazonium salts are sensitive to moisture, which can lead to hydrolysis and decomposition. Therefore, they should be handled and stored in a dry environment.

-

Storage Conditions: To ensure safety and maintain chemical integrity, this compound should be stored at low temperatures, away from light, heat, and sources of ignition.

Safety and Hazard Assessment

The high reactivity and potential for explosive decomposition of this compound necessitate strict safety protocols. A thorough thermal hazard assessment is essential before handling this compound on any scale. Techniques like Accelerating Rate Calorimetry (ARC) can be employed to simulate runaway reaction scenarios and determine the time to maximum rate under adiabatic conditions.

Visualizations

Experimental Workflow for Thermal Stability Assessment

Caption: Workflow for the thermal stability assessment of this compound.

Logical Relationship of Factors Influencing Stability

Caption: Key factors influencing the thermal stability of this compound.

References

Navigating the Reactivity of 4-Nitrobenzenediazonium Chloride: A Technical Guide to its Solubility and Application in Organic Solvents

For Immediate Release

This technical guide addresses the critical considerations surrounding the solubility and handling of 4-nitrobenzenediazonium (B87018) chloride for researchers, scientists, and professionals in drug development. Due to its inherent instability, 4-nitrobenzenediazonium chloride is typically generated in situ for immediate use in subsequent reactions. This document provides a comprehensive overview of its qualitative solubility, factors influencing its stability and solubility, a detailed protocol for its preparation, and a logical framework for selecting appropriate solvents and counter-ions for various synthetic applications.

Executive Summary

This compound is a highly reactive intermediate pivotal in the synthesis of a wide range of aromatic compounds, including azo dyes and pharmaceuticals.[1][2] Its utility is, however, tempered by its limited stability, making its isolation and storage challenging.[3][4] Consequently, quantitative solubility data in organic solvents is scarce. This guide consolidates available information on its solubility characteristics, with a particular focus on the influence of the counter-ion, and provides practical guidance for its use in organic synthesis.

Solubility Profile: A Qualitative and Comparative Analysis

A common strategy to enhance stability and improve solubility in organic solvents is to replace the chloride anion with a less nucleophilic and more stabilizing counter-ion, such as tetrafluoroborate (B81430) (BF₄⁻) or tosylate (TsO⁻).[6] The tetrafluoroborate salt, in particular, is more stable and can often be isolated, allowing for more flexibility in solvent selection.[3][7]

| Compound | Solvent | Solubility | Remarks |

| This compound | Water | Readily soluble | Typically prepared and used in aqueous solution at 0-5°C.[8] Decomposes upon warming.[9] |

| Ethanol | Soluble | Often used in mixed aqueous/ethanolic systems. | |

| Other Organic Solvents | Data not available (generally used in situ) | Due to its instability, it is prepared in an aqueous medium and reacted immediately. | |

| 4-Nitrobenzenediazonium tetrafluoroborate | Acetonitrile | 50 mg/mL[10] | The tetrafluoroborate salt is significantly more stable, allowing for its isolation and use in organic solvents.[3] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[11][12] | Suitable for reactions requiring a polar aprotic solvent. | |

| 4-Nitrobenzenediazonium tosylate | Polar aprotic solvents | Enhanced solubility | The tosylate salt is reported to have superior solubility and reactivity in polar aprotic solvents, enabling ultra-fast reaction times in certain coupling reactions.[6] |

Factors Influencing Solubility and Stability

The solubility and stability of aryldiazonium salts are governed by several key factors:

-

Counter-ion: The nature of the anion (X⁻ in ArN₂⁺X⁻) has a profound impact. While chloride salts are common due to their straightforward preparation from hydrochloric acid, they are generally less stable than their tetrafluoroborate or tosylate counterparts.[6][7] Tetrafluoroborate salts are often stable enough to be isolated and stored at low temperatures.[3]

-

Temperature: Diazonium salts are thermally labile and should be kept at low temperatures (typically 0–5 °C) to prevent decomposition.[4][13]

-

pH: The pH of the medium is critical, especially during the synthesis and subsequent coupling reactions. A slightly acidic medium is generally optimal for the stability of the diazonium salt.[13]

-

Solvent Polarity: The principle of "like dissolves like" generally applies. The ionic nature of diazonium salts favors their solubility in polar solvents.

-

Substituents on the Aromatic Ring: Electron-withdrawing groups, such as the nitro group in this compound, can influence the stability of the diazonium salt.[6]

Experimental Protocol: In Situ Generation of this compound

This protocol details the standard laboratory procedure for the diazotization of 4-nitroaniline (B120555) to generate an aqueous solution of this compound for immediate use.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker or flask, dissolve the desired molar amount of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water. Gentle heating may be required to achieve complete dissolution.[13]

-

Cool the resulting solution to 0–5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the procedure.[6]

-

In a separate beaker, prepare a solution of sodium nitrite (equimolar to the 4-nitroaniline) in cold distilled water.

-

Slowly add the pre-cooled sodium nitrite solution dropwise to the cold 4-nitroaniline solution. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C during the addition.[13]

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0–5 °C for an additional 15–20 minutes to ensure the diazotization reaction is complete.[13]

-

The resulting cold solution contains this compound and should be used immediately in the subsequent synthetic step.[13]

Safety Precautions: Diazonium salts are potentially explosive, especially in the solid state, and should be handled with extreme care.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid allowing the diazonium salt solution to warm up or evaporate to dryness.

Visualizing the Workflow: Synthesis and Application

The following diagram illustrates the workflow for the in situ generation of this compound and its subsequent use in a coupling reaction.

Caption: Workflow for the synthesis and immediate use of this compound.

Logical Framework for Solvent and Diazonium Salt Selection

The choice between using this compound in situ or opting for a more stable, isolable salt like the tetrafluoroborate depends on the specific requirements of the planned reaction. The following diagram provides a decision-making framework.

Caption: Decision tree for selecting the appropriate diazonium salt and solvent system.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive due to its inherent instability, a thorough understanding of the factors governing its reactivity and the properties of its more stable derivatives provides a solid foundation for its effective use in synthesis. For reactions compatible with aqueous media, the in situ generation of the chloride salt is a well-established and practical approach. For syntheses requiring anhydrous or specific organic solvent systems, the use of the more stable tetrafluoroborate or tosylate salts is highly recommended. By carefully considering the reaction requirements and following the outlined protocols and decision-making frameworks, researchers can safely and efficiently harness the synthetic potential of this versatile intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. Diazonium Salts | Reactions, Properties, Advantages & Uses [allen.in]

- 4. quora.com [quora.com]

- 5. echemi.com [echemi.com]

- 6. Buy this compound | 100-05-0 [smolecule.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. byjus.com [byjus.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 4-硝基重氮苯四氟硼酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4-Nitrobenzenediazonium tetrafluoroborate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. 4-NITROBENZENEDIAZONIUM TETRAFLUOROBORATE | 456-27-9 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

role of the nitro group in 4-Nitrobenzenediazonium chloride reactivity

An In-Depth Technical Guide on the Role of the Nitro Group in 4-Nitrobenzenediazonium (B87018) Chloride Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the critical role the para-nitro group plays in the chemical reactivity of 4-Nitrobenzenediazonium chloride. Understanding its influence is paramount for leveraging this versatile reagent in organic synthesis, materials science, and pharmaceutical development.

Core Concepts: The Electronic Influence of the Nitro Group

The reactivity of this compound is fundamentally governed by the powerful electron-withdrawing nature of the nitro (NO₂) group positioned para to the diazonium (-N₂⁺) group. This influence is exerted through two primary electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) ring through the sigma (σ) bonds.

-

Resonance Effect (-M): The nitro group actively withdraws electron density from the benzene ring's pi (π) system via resonance delocalization. This effect is particularly pronounced from the ortho and para positions.

Together, these effects significantly decrease the electron density of the aromatic ring and, crucially, increase the positive charge on the diazonium group. This heightened electrophilicity makes the diazonium ion in this compound a much more potent electrophile compared to unsubstituted benzenediazonium (B1195382) salts.[1] This enhanced reactivity is the cornerstone of its synthetic utility.[1][2] Furthermore, these electron-withdrawing groups contribute to the stability of the diazonium salt by delocalizing the positive charge.[3]

Caption: Electronic effects of the nitro group on the diazonium salt.

Impact on Key Chemical Transformations

The enhanced electrophilicity bestowed by the nitro group makes this compound a superior reagent in several classes of reactions critical to synthetic chemistry.

Azo Coupling Reactions

Azo coupling is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, reacting with electron-rich aromatic compounds like phenols and anilines.[1][4] The strong electrophilic character of the 4-nitrobenzenediazonium ion, thanks to the nitro group, allows it to couple efficiently with these activated substrates to form highly colored azo compounds, which are the basis of many dyes.[1][5]

Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that replaces the diazonium group with a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt as a catalyst.[2][6][7][8] The electron-withdrawing nitro group facilitates the initial single-electron transfer from the copper(I) catalyst and stabilizes the resulting aryl radical, promoting the reaction.[6] This provides a reliable method for introducing a variety of substituents onto the aromatic ring.[2][9]

Palladium-Catalyzed Cross-Coupling Reactions

In modern organic synthesis, aryldiazonium salts are recognized as "super-electrophiles" for palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions.[10] The nitro group's powerful electron-withdrawing effect is crucial, as it significantly enhances the electrophilicity of the diazonium salt, thereby facilitating the rate-determining oxidative addition step in the catalytic cycle.[1][2] This leads to extremely rapid and efficient carbon-carbon bond formation under mild conditions.[1][2]

Diazotransfer Reactions

These reactions involve the transfer of the diazo group to a nucleophilic substrate, such as an electron-rich aromatic compound or a stabilized carbanion.[1] The high electrophilicity of the 4-nitrobenzenediazonium ion is the driving force for this transformation, enabling the synthesis of various substituted azobenzenes and other diazo-containing molecules.[1][2]

Data Presentation: Quantitative Analysis of Reactivity

The influence of the nitro group is quantitatively reflected in the reaction conditions, yields, and efficiencies of various transformations.

| Reaction Type | Coupling Partner / Reagent | Product | Conditions | Yield / Efficiency | Citation(s) |

| Azo Coupling | Phenol (B47542) | para-Hydroxyazobenzene | Alkaline (pH 8-11) | 85-95% | [1] |

| Diazotransfer | Nitrobenzene Derivatives | Azobenzene Derivatives | Basic, Low Temp (-40 to 0°C) | 30-65% | [1] |

| Diazotransfer | Stabilized Carbanions | Substituted Azobenzenes | Basic, Low Temp | 32-67% | [1] |

| Suzuki-Heck | Potassium Vinyltrifluoroborate | 4-Nitrostyrene | Pd(OAc)₂, Acetonitrile (B52724)/Water, RT | Turnover Frequency (TOF): 14,000 h⁻¹ (Tosylate salt, 25s) | [1] |

| Suzuki-Heck | Potassium Vinyltrifluoroborate | 4-Nitrostyrene | Pd(OAc)₂, Acetonitrile/Water, RT | Turnover Frequency (TOF): 2,550 h⁻¹ (Tetrafluoroborate salt, 120s) | [1] |

| Sandmeyer | Copper(I) chloride (CuCl) | 4-Nitrochlorobenzene | Aqueous, heat | Not specified, but a key synthetic route | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below for reproducibility in a research setting.

Synthesis of this compound (Diazotization)

This protocol describes the conversion of a primary aromatic amine to its diazonium salt.[1]

Materials:

-

p-Nitroaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Ice bath

Procedure:

-

Prepare a solution of p-nitroaniline in hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.[4]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-nitroaniline solution. The addition should be slow enough to keep the temperature below 5 °C.

-

Continue stirring for 15-20 minutes after the addition is complete.

-

The resulting solution contains the this compound and is typically used immediately in subsequent reactions without isolation due to its instability.[7]

Caption: Workflow for the synthesis of this compound.

Azo Coupling with Phenol

Materials:

-

Solution of this compound (from Protocol 4.1)

-

Phenol

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Ice bath

Procedure:

-

Dissolve phenol in an aqueous solution of sodium hydroxide to form the more nucleophilic sodium phenoxide.

-

Cool the phenoxide solution to 0-5 °C in an ice bath.

-

Slowly add the cold this compound solution to the phenoxide solution with vigorous stirring.

-

A colored precipitate (the azo dye) will form immediately.

-

Continue stirring in the ice bath for 30 minutes to ensure the reaction goes to completion.

-

Isolate the product by filtration, wash with cold water, and dry.

Sandmeyer Reaction: Synthesis of 4-Nitrochlorobenzene

This protocol is a classic example of replacing the diazonium group with a halogen.[2]

Materials:

-

Solution of this compound (from Protocol 4.1)

-

Copper(I) chloride (CuCl)

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Prepare a solution of Copper(I) chloride in concentrated hydrochloric acid.

-

Slowly and carefully add the cold this compound solution to the CuCl solution with stirring.

-

Effervescence (evolution of N₂ gas) will be observed.

-

Gently warm the reaction mixture to drive the reaction to completion.

-

The product, 4-nitrochlorobenzene, can be isolated by steam distillation or solvent extraction.

Caption: Simplified mechanism of the Sandmeyer reaction.

Suzuki-Type Coupling with Potassium Vinyltrifluoroborate

This protocol demonstrates the rapid C-C bond formation enabled by the reagent.[1][10]

Materials:

-

4-Nitrobenzenediazonium tosylate

-

Potassium vinyltrifluoroborate

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Acetonitrile

-

Deionized water

Procedure:

-

In a reaction vessel, dissolve 4-Nitrobenzenediazonium tosylate (0.2 mmol) and potassium vinyltrifluoroborate (0.3 mmol) in a 5 mL mixture of acetonitrile and water.

-

Add Palladium(II) acetate (1 mol%) to the solution.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within seconds to minutes.[10]

-

Upon completion, quench the reaction and isolate the product (4-nitrostyrene) using standard workup and purification techniques (e.g., extraction and column chromatography).

Caption: Simplified catalytic cycle for the Suzuki coupling reaction.

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool for:

-

Pharmaceutical Synthesis: It serves as a key intermediate for constructing complex aromatic and heterocyclic scaffolds found in many drug molecules.[2][3][5]

-

Dye and Pigment Manufacturing: Its primary industrial use is in the synthesis of azo dyes for textiles, plastics, and paints.[1][5]

-

Bioconjugation: The electrophilic diazonium group can form covalent bonds with nucleophilic residues on proteins, such as tyrosine, enabling the labeling and modification of biomolecules for diagnostic and therapeutic applications.[1][11]

-

Materials Science: It is used for the chemical modification of surfaces (e.g., graphene, carbon nanotubes, gold nanoparticles) by forming stable, covalently grafted aryl layers.[12]

Conclusion

The para-nitro group is not a passive spectator in this compound; it is the primary driver of the compound's heightened reactivity. Through potent inductive and resonance effects, it transforms the diazonium moiety into a powerful electrophile. This electronic activation enhances the efficiency and scope of numerous pivotal reactions, including azo coupling, Sandmeyer substitutions, and modern palladium-catalyzed cross-couplings. For researchers and developers, a thorough understanding of this structure-activity relationship is essential for harnessing the full synthetic potential of this versatile and indispensable chemical intermediate.

References

- 1. Buy this compound | 100-05-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Benzenediazonium, 4-chloro-2-nitro-, chloride | 119-09-5 | Benchchem [benchchem.com]

- 4. lkouniv.ac.in [lkouniv.ac.in]

- 5. lookchem.com [lookchem.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00750G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Hazards and Safe Handling of 4-Nitrobenzenediazonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the potential hazards associated with 4-nitrobenzenediazonium (B87018) chloride and outlines essential safety precautions and handling protocols. Due to the limited availability of specific quantitative data for 4-nitrobenzenediazonium chloride, this document also references data for the more stable, closely related compound, 4-nitrobenzenediazonium tetrafluoroborate (B81430), for a more complete risk assessment. All personnel handling this compound should be thoroughly trained in its potential dangers and the required safety procedures.

Hazard Identification and Classification

This compound is a reactive organic diazonium salt that presents significant potential hazards. It is sensitive to light, moisture, and heat and can be explosive in its solid state.[1] The presence of the nitro group enhances its electrophilicity, making it a valuable reagent in organic synthesis, particularly in the production of azo dyes and as an intermediate in the pharmaceutical industry.[1][2] However, this reactivity also contributes to its instability.

Primary Hazards:

-

Explosive Potential: Diazonium salts, in general, are known to be unstable and can decompose explosively, especially when dry or subjected to friction, shock, or heat.[3]

-

Toxicity: The compound is considered highly toxic.[1] While specific toxicity data is limited, related compounds are harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Corrosivity: Similar diazonium compounds are known to cause severe skin burns and eye damage.[4][5]

-

Skin and Eye Irritation: Direct contact can cause serious eye damage and skin irritation.

-

Respiratory Irritation: Inhalation of dust can lead to respiratory irritation.[3]

The following table summarizes the available hazard information.

| Hazard Category | Classification | Source |

| Acute Toxicity (Oral) | Harmful if swallowed | [4] |

| Acute Toxicity (Dermal) | Harmful in contact with skin | [4] |

| Acute Toxicity (Inhalation) | Harmful if inhaled | [4] |

| Skin Corrosion/Irritation | Causes severe skin burns | [4][5] |

| Serious Eye Damage/Irritation | Causes serious eye damage | [4][5] |

| Explosive Properties | Potential for explosion, especially when dry | [1][3] |

Physical and Chemical Properties

Quantitative data for this compound is not consistently available in the provided search results. The table below includes available data for the chloride salt and notes where data for the tetrafluoroborate salt is used as a surrogate.

| Property | Value | Notes and Source |

| Molecular Formula | C₆H₄ClN₃O₂ | [1] |

| Molecular Weight | 185.57 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 243-243.5 °C | [1] |

| Decomposition Temperature | ~156 °C | For the tetrafluoroborate salt.[2] |

| Solubility | No data available | |

| Stability | Stable under recommended storage conditions, but sensitive to light and moisture.[1][6] Unstable in solid state.[3] |

Experimental Protocols and Safety Precautions

Strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

| PPE Type | Specification | Source |

| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | [5][7] |

| Skin Protection | Impervious, flame-resistant clothing and gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly. | [6][7] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used if dust is generated or if exposure limits are exceeded. | [5] |

Handling and Storage

-

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Avoid the formation of dust and aerosols.[6]

-

Do not breathe dust.[5]

-

Use non-sparking tools and ground all equipment.

-

The synthesis of this compound, which involves the diazotization of p-nitroaniline, should be carried out at low temperatures (0-5 °C) to prevent decomposition.[2]

-

-

Storage:

Emergency Procedures

-

In Case of a Spill:

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][6]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Consult a physician.[4][6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[4][5][6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][6]

-

-

Fire Fighting Measures:

Logical Workflow: Hazard Mitigation

The following diagram illustrates the logical relationship between the inherent hazards of this compound and the necessary safety precautions to mitigate the associated risks.

Caption: Hazard Mitigation Workflow for this compound.

Conclusion

This compound is a valuable but hazardous chemical that demands rigorous safety protocols. Researchers, scientists, and drug development professionals must be fully aware of its explosive potential, toxicity, and corrosive nature. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, the risks associated with this compound can be effectively managed, ensuring a safer laboratory environment. Always consult the most recent Safety Data Sheet (SDS) before use.

References

The Diazonium Group in Aromatic Compounds: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aromatic diazonium group (-N₂⁺) is a remarkably versatile functional group in organic chemistry, serving as a pivotal intermediate in the synthesis of a wide array of aromatic compounds. Its unique reactivity, characterized by the excellent leaving group ability of dinitrogen (N₂), allows for the introduction of a diverse range of substituents onto an aromatic ring, often with high regioselectivity. This technical guide provides an in-depth exploration of the structure, properties, and synthetic applications of aromatic diazonium salts, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers in the chemical and pharmaceutical sciences.

Core Concepts: Structure and Stability

The arenediazonium cation is characterized by a linear C-N≡N⁺ geometry. The strong triple bond in the dinitrogen moiety and the delocalization of the positive charge into the aromatic ring contribute to its relative stability compared to its aliphatic counterparts.[1][2]

Structural Parameters

The precise geometry of the benzenediazonium (B1195382) cation has been elucidated through X-ray crystallography and computational studies. Key structural parameters are summarized in the table below.

| Parameter | Bond | Value (Å) | Angle | Value (°) |

| Bond Length | N≡N | 1.083 - 1.097 | C-N-N | ~180 |

| Bond Length | C-N | 1.385 | ||

| Bond Length | C-C (aromatic) | 1.374 - 1.383 |

Data sourced from X-ray crystallography of benzenediazonium tetrafluoroborate (B81430) and benzenediazonium chloride.[1][2]

Stability of Arenediazonium Salts

The stability of arenediazonium salts is a critical consideration for their safe handling and synthetic utility. It is influenced by several factors, including the nature of the counter-ion, the substituents on the aromatic ring, and the temperature.

Counter-ion Effect: Larger, non-nucleophilic counter-ions such as tetrafluoroborate (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻) generally form more stable and isolable diazonium salts compared to smaller, more nucleophilic anions like chloride (Cl⁻).[3]

Substituent Effects: The electronic nature of substituents on the aromatic ring significantly impacts the stability of the diazonium salt. Electron-donating groups (EDGs) tend to stabilize the cation through resonance, while electron-withdrawing groups (EWGs) generally decrease stability by further destabilizing the positively charged ring. However, the position of the substituent also plays a crucial role.

Thermal Stability: The thermal stability of arenediazonium salts can be quantitatively assessed using techniques like Differential Scanning Calorimetry (DSC) to determine their initial decomposition temperatures. The following table presents a selection of initial decomposition temperatures for various substituted arenediazonium tetrafluoroborate salts.

| Substituent | Position | Initial Decomposition Temperature (°C) |

| -H | - | 90-100 |

| 4-NO₂ | para | 150 |

| 4-OCH₃ | para | 140 |

| 4-Br | para | 140 |

| 3-Cl | meta | >200 |

| 2-Cl | ortho | ~150 |

| 4-Cl | para | ~150 |

| 4-F | para | 174 |

| 4-I | para | ~120 |

Data compiled from various sources.[4][5]

Key Synthetic Transformations

The utility of aromatic diazonium salts lies in their ability to undergo a variety of transformations, primarily involving the replacement of the diazonium group.

Diazotization: Preparation of Arenediazonium Salts

The formation of an arenediazonium salt from a primary aromatic amine is known as diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).

Materials:

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, dissolve aniline (1.0 equivalent) in a mixture of concentrated HCl (2.5-3.0 equivalents) and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. A precipitate of aniline hydrochloride may form.

-

In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite (1.0-1.1 equivalents).

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring for 15-30 minutes. The formation of the diazonium salt is indicated by the dissolution of the aniline hydrochloride precipitate and the formation of a clear solution.

-

The resulting solution of benzenediazonium chloride is kept cold and used immediately in subsequent reactions.

Safety Note: Aromatic diazonium salts, particularly in the solid state, can be explosive. They should be prepared and used in solution at low temperatures without isolation.

The Sandmeyer Reaction: Copper-Catalyzed Nucleophilic Substitution

The Sandmeyer reaction is a versatile method for replacing the diazonium group with a halide (Cl, Br) or a cyano group (-CN) using the corresponding copper(I) salt as a catalyst.[6]

Materials:

-

Benzenediazonium chloride solution (from the previous protocol)

-

Copper(I) Chloride (CuCl)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in concentrated hydrochloric acid.

-

Cool the CuCl solution in an ice bath.

-

Slowly and carefully add the cold benzenediazonium chloride solution to the CuCl solution with vigorous stirring.

-

Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

-

The product, chlorobenzene, can be isolated by steam distillation or solvent extraction.

Reaction Yields: The yields of the Sandmeyer reaction can vary depending on the substrate and reaction conditions.

| Substrate (Ar-NH₂) | Nucleophile/Catalyst | Product (Ar-X) | Yield (%) |

| Aniline | CuCl/HCl | Chlorobenzene | 70-80 |

| Aniline | CuBr/HBr | Bromobenzene | 75-85 |

| Aniline | CuCN/KCN | Benzonitrile | 60-70 |

| 4-Toluidine | CuCl/HCl | 4-Chlorotoluene | 75 |

| 4-Nitroaniline | CuBr/HBr | 4-Bromonitrobenzene | 80 |

Yields are approximate and can vary based on specific experimental conditions.[7]

The Schiemann Reaction: Synthesis of Aryl Fluorides

The Schiemann reaction provides a method for the synthesis of aryl fluorides, which are often difficult to prepare by direct fluorination. The reaction involves the thermal decomposition of an arenediazonium tetrafluoroborate salt.[8]

Materials:

-

Aniline

-

Tetrafluoroboric Acid (HBF₄)

-

Sodium Nitrite (NaNO₂)

-

Inert, high-boiling solvent (e.g., sand, mineral oil)

Procedure:

-

Prepare the benzenediazonium tetrafluoroborate salt by diazotizing aniline in the presence of tetrafluoroboric acid. The diazonium salt often precipitates from the solution.

-

Isolate the benzenediazonium tetrafluoroborate by filtration and wash it with cold water, followed by a cold, low-boiling solvent (e.g., diethyl ether).

-

Carefully dry the isolated salt at low temperature.

-

Gently heat the dry benzenediazonium tetrafluoroborate in an inert, high-boiling medium.

-

The salt will decompose to yield fluorobenzene (B45895), nitrogen gas, and boron trifluoride.

-

The fluorobenzene can be isolated by distillation.

Reaction Yields:

| Substrate (Ar-NH₂) | Product (Ar-F) | Yield (%) |

| Aniline | Fluorobenzene | 50-60 |

| 4-Toluidine | 4-Fluorotoluene | 55 |

| 4-Nitroaniline | 4-Fluoronitrobenzene | 65 |

| 2-Chloroaniline | 2-Chlorofluorobenzene | 45 |

Yields are approximate and can vary based on specific experimental conditions.[9][10]

Azo Coupling: Synthesis of Azo Dyes

Aromatic diazonium salts can act as electrophiles and react with activated aromatic compounds (e.g., phenols, anilines) in an electrophilic aromatic substitution reaction known as azo coupling. This reaction is the basis for the synthesis of a vast number of azo dyes.[11]

Materials:

-

Benzenediazonium chloride solution

-

Sodium Hydroxide (B78521) (NaOH) solution

Procedure:

-

Dissolve phenol in a dilute sodium hydroxide solution. This will generate the more reactive phenoxide ion.

-

Cool the phenoxide solution in an ice bath.

-

Slowly add the cold benzenediazonium chloride solution to the phenoxide solution with constant stirring.

-

A brightly colored precipitate of the azo dye (p-hydroxyazobenzene) will form immediately.

-

Continue stirring for 15-30 minutes to ensure complete reaction.

-

Collect the azo dye by filtration, wash with cold water, and dry.

UV-Vis Spectral Data of Azo Dyes: Azo compounds are characterized by their strong absorption in the visible region of the electromagnetic spectrum.

| Azo Dye | λmax (nm) | Solvent |

| p-Hydroxyazobenzene | ~350 | Ethanol |

| Methyl Orange | 507 (acidic), 464 (basic) | Water |

| Aniline Yellow | ~385 | Ethanol |

λmax values can vary depending on the solvent and pH.[12][13]

Mechanistic Pathways and Workflows

Visualizing the complex mechanisms and experimental workflows is crucial for a deeper understanding. The following diagrams are generated using the Graphviz DOT language to illustrate these processes.

Diazotization of a Primary Aromatic Amine

Caption: Mechanism of Diazotization.

Sandmeyer Reaction Mechanism

Caption: Sandmeyer Reaction Mechanism.

Schiemann Reaction Workflow

Caption: Schiemann Reaction Workflow.

Azo Coupling Reaction Mechanism

Caption: Azo Coupling Mechanism.

Applications in Drug Development and Materials Science

The versatility of aromatic diazonium chemistry has made it an indispensable tool in the development of pharmaceuticals and advanced materials.

-

Pharmaceutical Synthesis: Diazonium salts are key intermediates in the synthesis of a wide range of therapeutic agents, including antibacterial sulfa drugs, non-steroidal anti-inflammatory drugs (NSAIDs), and various heterocyclic compounds with diverse pharmacological activities. The ability to introduce a variety of functional groups allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

-

Azo Dyes and Pigments: The azo coupling reaction is the cornerstone of the synthetic dye industry, producing a vast array of colors for textiles, printing, and food coloring. The extended π-conjugation in azo compounds is responsible for their intense color.

-

Surface Modification: Arenediazonium salts are used to functionalize surfaces of materials like carbon nanotubes, graphene, and gold. The in situ generation of aryl radicals from diazonium salts allows for the covalent attachment of organic layers, modifying the surface properties for applications in sensors, electronics, and biocompatible coatings.

Conclusion

The aromatic diazonium group is a powerful and versatile functional group that continues to be of central importance in modern organic synthesis. A thorough understanding of its structure, stability, and reactivity is essential for researchers and scientists in both academic and industrial settings. The reactions of arenediazonium salts, particularly the Sandmeyer, Schiemann, and azo coupling reactions, provide reliable and scalable methods for the synthesis of a diverse range of aromatic compounds with applications spanning from pharmaceuticals to advanced materials. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for the effective and safe utilization of this important class of chemical intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Diazotization of 4-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazotization of 4-nitroaniline (B120555) is a fundamental and widely utilized reaction in organic synthesis. This process converts the primary aromatic amine, 4-nitroaniline, into a highly reactive 4-nitrophenyldiazonium salt. This diazonium salt is a versatile intermediate, primarily employed in the synthesis of azo dyes, which are significant in the textile, printing, and pigment industries.[1][2][3] Additionally, diazonium salts are crucial precursors for the synthesis of various functionalized aromatic compounds, making them valuable in medicinal chemistry and drug development.[1]

The reaction is typically performed in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (B80452) to generate nitrous acid in situ.[3][4][5] The resulting 4-nitrophenyldiazonium salt is generally not isolated in a solid state due to its inherent instability and explosive nature; it is typically used immediately in subsequent reactions.[6][7][8][9]

Reaction Mechanism

The diazotization reaction proceeds through the following key steps:

-

Formation of Nitrous Acid: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, sodium nitrite is protonated to form nitrous acid (HNO₂).[2][3]

-

Formation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).[2][3]

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of 4-nitroaniline attacks the nitrosonium ion.[2]

-

Deprotonation and Tautomerization: A series of proton transfer steps and tautomerization lead to the formation of a diazohydroxide.[2]

-

Formation of the Diazonium Ion: The diazohydroxide is protonated in the acidic medium, followed by the elimination of a water molecule to yield the stable 4-nitrophenyldiazonium ion.[2]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the diazotization of 4-nitroaniline.

| Parameter | Value | Notes |

| Reagents | ||

| 4-Nitroaniline | 1.0 equivalent | Starting material. |

| Sodium Nitrite (NaNO₂) | 1.0 - 1.1 equivalents | Diazotizing agent. A slight excess is sometimes used to ensure complete reaction.[5] |

| Hydrochloric Acid (conc.) or Sulfuric Acid (conc.) | 2.5 - 3.0 equivalents | Acts as a catalyst and maintains an acidic medium.[5] |

| Reaction Conditions | ||

| Temperature | 0 - 5 °C | Crucial to prevent the decomposition of the unstable diazonium salt.[5][6][8] |

| Reaction Time | 15 - 60 minutes | The reaction is typically rapid. |

| Work-up | ||

| Quenching Agent | Sulfamic acid or Urea (B33335) | Used to destroy excess nitrous acid. |

Experimental Protocol

This protocol details the in situ preparation of 4-nitrophenyldiazonium salt for immediate use in a subsequent coupling reaction.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl) or Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Starch-iodide paper

-

Sulfamic acid or Urea (for quenching)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel

-

Ice-salt bath

-

Beakers

-

Graduated cylinders

Procedure:

-

Preparation of the Amine Solution: In the three-necked round-bottom flask, suspend 1.0 equivalent of 4-nitroaniline in a mixture of 2.5-3.0 equivalents of concentrated hydrochloric acid or sulfuric acid and distilled water.[5]

-